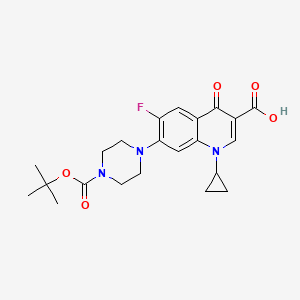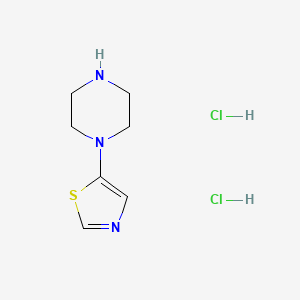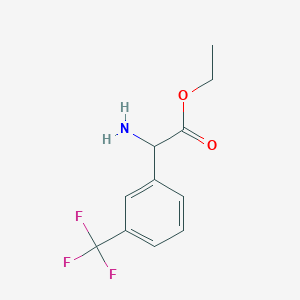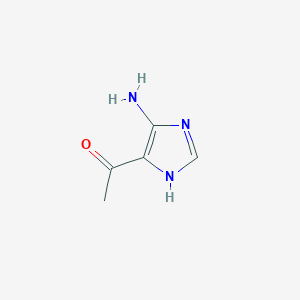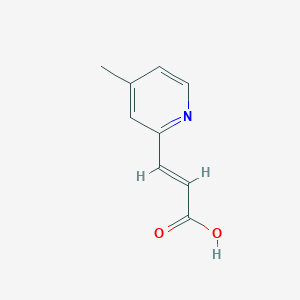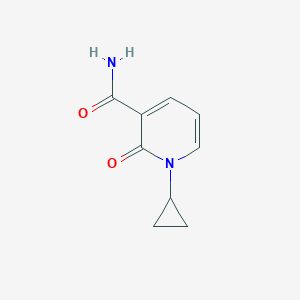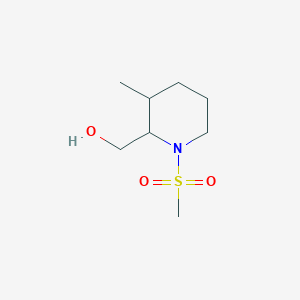
(1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol is a chemical compound characterized by a piperidine ring substituted with a methanesulfonyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, often using methanesulfonyl chloride in the presence of a base like triethylamine.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: (1-Methanesulfonyl-3-methylpiperidin-2-yl)carboxylic acid.
Reduction: 3-Methylpiperidin-2-ylmethanol.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the study of enzyme interactions and receptor binding due to its structural features. It may act as a ligand in biochemical assays, helping to elucidate the mechanisms of biological processes.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of drugs targeting neurological disorders. The piperidine ring is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the development of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylpiperidin-3-yl)methanol: Lacks the methanesulfonyl group, leading to different reactivity and applications.
(1-Methanesulfonyl-4-methylpiperidin-2-yl)methanol: Similar structure but with a different substitution pattern on the piperidine ring.
(1-Methanesulfonyl-3-ethylpiperidin-2-yl)methanol: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol is unique due to the specific combination of functional groups on the piperidine ring. The presence of both a methanesulfonyl group and a hydroxymethyl group allows for diverse chemical reactivity and potential applications in various fields. This combination is not commonly found in other similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C8H17NO3S |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
(3-methyl-1-methylsulfonylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO3S/c1-7-4-3-5-9(8(7)6-10)13(2,11)12/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
JACFLUHHMHHDAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1CO)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
